molecular formula C15H20N2 B12872608 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole

2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole

Cat. No.: B12872608
M. Wt: 228.33 g/mol
InChI Key: XAOAGKQESFWSEH-AUWJEWJLSA-N
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Description

2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole is a complex organic compound with a unique structure characterized by multiple methyl and ethyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole typically involves the condensation of appropriate pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with varying substituents, such as:

Uniqueness

The uniqueness of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole lies in its specific arrangement of methyl and ethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

2-[(Z)-(3,4-dimethylpyrrol-2-ylidene)methyl]-3-ethyl-4,5-dimethyl-1H-pyrrole

InChI

InChI=1S/C15H20N2/c1-6-13-11(4)12(5)17-15(13)7-14-10(3)9(2)8-16-14/h7-8,17H,6H2,1-5H3/b14-7-

InChI Key

XAOAGKQESFWSEH-AUWJEWJLSA-N

Isomeric SMILES

CCC1=C(NC(=C1C)C)/C=C\2/C(=C(C=N2)C)C

Canonical SMILES

CCC1=C(NC(=C1C)C)C=C2C(=C(C=N2)C)C

Origin of Product

United States

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